molecular formula C12H14N2O B1649848 N-Isopropyl-1H-indole-2-carboxamide CAS No. 106024-54-8

N-Isopropyl-1H-indole-2-carboxamide

Cat. No.: B1649848
CAS No.: 106024-54-8
M. Wt: 202.25 g/mol
InChI Key: FAIUHDKHIFKHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-1H-indole-2-carboxamide: is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core structure with a carboxamide group at the 2-position and a propan-2-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-1H-indole-2-carboxamide can be achieved through various synthetic routes. One common method involves the acylation of indole with an appropriate carboxylic acid derivative, followed by the introduction of the propan-2-yl group. The reaction conditions typically involve the use of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole or amide derivatives.

Scientific Research Applications

Chemistry: N-Isopropyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs aimed at developing new treatments for diseases such as cancer, infections, and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(Propan-2-yl)-1H-indole-3-carboxamide: Similar structure with the carboxamide group at the 3-position.

    N-(Propan-2-yl)-1H-indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

    N-(Propan-2-yl)-1H-indole-2-carboxylate: Similar structure with an ester group instead of a carboxamide.

Uniqueness: N-Isopropyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

106024-54-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-propan-2-yl-1H-indole-2-carboxamide

InChI

InChI=1S/C12H14N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3,(H,13,15)

InChI Key

FAIUHDKHIFKHPO-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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